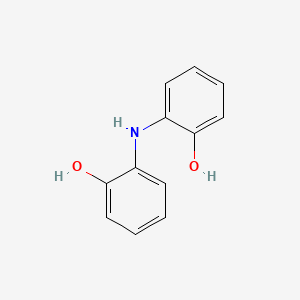
2,2'-Azanediyldiphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Azanediyldiphenol: is an organic compound with the molecular formula C12H11NO2 It is characterized by the presence of two phenol groups connected by an azanediyl (NH) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azanediyldiphenol typically involves the reaction of 2-nitrophenol with hydrazine hydrate under specific conditions. The reaction proceeds as follows:
Starting Materials: 2-nitrophenol and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature of around 80-90°C.
Procedure: The 2-nitrophenol is dissolved in water, and hydrazine hydrate is added slowly with constant stirring. The mixture is heated to the desired temperature and maintained for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and washing it with water. The crude product is then recrystallized from an appropriate solvent to obtain pure 2,2’-Azanediyldiphenol.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Azanediyldiphenol can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for temperature control, reagent addition, and product isolation enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azanediyldiphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Nitro, sulfo, and halogenated phenols.
Scientific Research Applications
2,2’-Azanediyldiphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Azanediyldiphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The phenol groups can participate in redox reactions, affecting cellular oxidative stress and signaling pathways. The azanediyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
2,2’-Azanediyldiphenol can be compared with other similar compounds, such as:
2,2’-Dihydroxybiphenyl: Lacks the azanediyl group, resulting in different chemical properties and reactivity.
2,2’-Diaminobiphenyl: Contains amino groups instead of phenol groups, leading to different biological activities and applications.
2,2’-Dihydroxyazobenzene:
The uniqueness of 2,2’-Azanediyldiphenol lies in its combination of phenol and azanediyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2391-71-1 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(2-hydroxyanilino)phenol |
InChI |
InChI=1S/C12H11NO2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13-15H |
InChI Key |
CEBHOSWXDMDTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


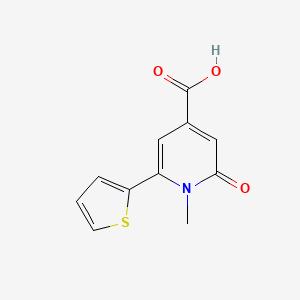
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)

![3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B13014577.png)
![tert-Butyltrans-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13014588.png)
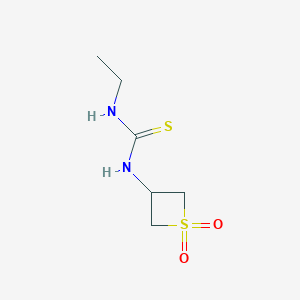
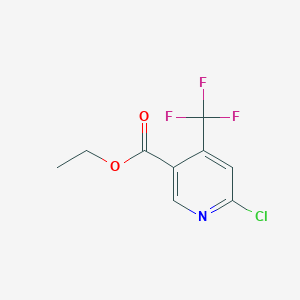
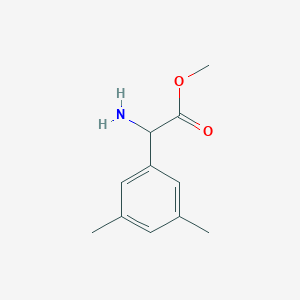
![tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate](/img/structure/B13014621.png)

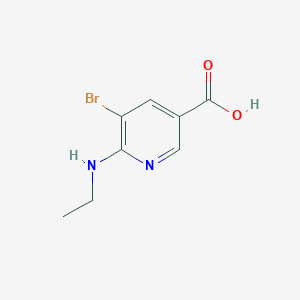
![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)
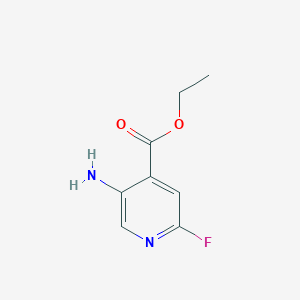
![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13014632.png)
